Salvianolic acid B

Catalog No.
S639903
CAS No.
115939-25-8
M.F
C36H30O16
M. Wt
718.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Salvianolic acid B

CAS Number

115939-25-8

Product Name

Salvianolic acid B

IUPAC Name

(2R)-2-[(E)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid

Molecular Formula

C36H30O16

Molecular Weight

718.6 g/mol

InChI

InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32+/m1/s1

InChI Key

SNKFFCBZYFGCQN-PDVBOLEISA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Synonyms

salvianolic acid B

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O

Salvianolic acid B (Sal B) is a naturally occurring phenolic compound isolated from the roots of Salvia miltiorrhiza, a herb traditionally used in China for various health conditions []. It is the most abundant bioactive component of this plant and has attracted significant scientific research due to its potential therapeutic effects.

Antioxidant and Free Radical Scavenging Properties

One of the well-established properties of Sal B is its action as an antioxidant and free radical scavenger. These molecules help protect cells from damage caused by oxidative stress, which is implicated in various diseases []. Studies have shown that Sal B can effectively scavenge free radicals and reactive oxygen species, potentially contributing to its potential health benefits [, ].

Anti-inflammatory Effects

Sal B has also demonstrated anti-inflammatory properties in various in vitro and in vivo models. It is believed to act through multiple mechanisms, including suppressing the production of inflammatory mediators and cytokines []. This suggests Sal B may be beneficial in managing conditions like inflammatory diseases and tissue injury [].

Other Areas of Research

Scientific research continues to explore the potential therapeutic applications of Sal B. Some promising areas of investigation include:

  • Cardiovascular Protection: Studies suggest Sal B may improve blood circulation, protect heart cells from damage, and reduce inflammation associated with cardiovascular diseases [].
  • Neuroprotection: Sal B may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease by reducing oxidative stress and neuroinflammation [].
  • Antifibrotic Properties: Research suggests Sal B may help prevent fibrosis, the excessive formation of scar tissue, in various organs like the lungs and kidneys [].

Salvianolic acid B is a water-soluble polyphenolic compound primarily derived from Salvia miltiorrhiza, commonly known as Danshen. This compound has garnered attention for its diverse pharmacological properties, particularly its antioxidant, anti-inflammatory, and anticancer activities. Structurally, it is composed of three molecules of danshensu and one molecule of caffeic acid, which contributes to its unique biological effects and therapeutic potential .

Salvianolic acid B exhibits a diverse range of biological activities, including:

  • Antioxidant: It scavenges free radicals, protecting cells from oxidative stress [, ].
  • Anti-inflammatory: It modulates inflammatory pathways, potentially benefiting various inflammatory diseases [].
  • Cardioprotective: It improves blood flow, reduces heart injury, and protects against cardiovascular diseases [, ].
  • Other potential effects: Studies suggest benefits in liver diseases, kidney diseases, and neurological disorders, but further research is needed [].
  • Activation of Sirtuin proteins: Salvianolic acid B may activate sirtuins, proteins involved in cellular stress resistance and longevity [].
  • Regulation of signaling pathways: It might influence various signaling pathways involved in inflammation, cell proliferation, and cell death [].
That influence its pharmacokinetics and bioavailability. Key metabolic pathways include:

  • Methylation: This process modifies the compound, enhancing its solubility and absorption.
  • Ester Bond Hydrolysis: This reaction breaks down the ester bonds, facilitating the release of active metabolites.
  • Decarboxylation and Dehydroxylation: These reactions can alter the compound's structure, impacting its biological activity .

In high-temperature water, salvianolic acid B can also convert into salvianolic acid A through specific kinetic pathways .

Salvianolic acid B exhibits a wide range of biological activities:

  • Antioxidant Properties: It effectively scavenges free radicals and reduces oxidative stress by activating antioxidant enzymes .
  • Anti-inflammatory Effects: The compound inhibits inflammatory pathways, thereby reducing tissue damage in various conditions, including ischemia-reperfusion injury .
  • Antitumor Activity: Research indicates that salvianolic acid B can inhibit cell proliferation and induce apoptosis in cancer cells by modulating metabolic pathways and signaling cascades such as the Akt/mTOR pathway .

Salvianolic acid B can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from Salvia miltiorrhiza using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve the coupling of danshensu with caffeic acid under controlled conditions to yield salvianolic acid B.
  • Biotechnological Approaches: Enzymatic methods utilizing specific enzymes to facilitate the formation of salvianolic acid B from precursors are also being explored .

Salvianolic acid B has several applications in medicine and pharmacology:

  • Cardiovascular Health: It is used to improve cardiac function and protect against ischemic injuries .
  • Liver Protection: The compound has shown efficacy in treating liver fibrosis and other hepatic conditions by mitigating oxidative stress .
  • Cancer Therapy: Its ability to inhibit tumor growth makes it a candidate for adjunctive cancer therapies, particularly in hepatocellular carcinoma and breast cancer .

Several compounds share structural similarities with salvianolic acid B. Below is a comparison highlighting their unique characteristics:

Compound NameStructure TypeKey ActivitiesUnique Features
Salvianolic Acid ADimer of danshensu and caffeic acidAntioxidant, anti-inflammatoryMore potent antioxidant than B
Salvianolic Acid CDimer of danshensuAntioxidantLess studied compared to A and B
DanshensuSimple phenolic compoundAntioxidant, hepatoprotectiveBasic building block for other acids
Caffeic AcidSimple phenolic compoundAntioxidant, anti-inflammatoryCommonly found in many plants

Salvianolic acid B stands out due to its specific combination of structural elements that confer distinct biological activities not fully replicated by its analogs. Its dual role as both an antioxidant and a modulator of cellular signaling pathways enhances its therapeutic potential across various medical fields .

Molecular Structure and Formula (C36H30O16)

Salvianolic acid B is a complex polyphenolic compound with the molecular formula C36H30O16 and a molecular weight of 718.6 g/mol [1]. The compound represents a sophisticated benzofuran derivative featuring multiple caffeic acid residues connected through ester linkages [1]. The IUPAC name for salvianolic acid B is (2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid [1].

The structural framework consists of a dihydrobenzofuran core substituted with three caffeic acid moieties [2]. The compound belongs to the class of 1-benzofurans and functions as a polyphenol, enoate ester, dicarboxylic acid, and member of catechols [1]. Salvianolic acid B is structurally identical to lithospermic acid B, with previous configurational assignments of two stereocenters having been corrected through chemical correlation studies [2] [3].

PropertyValue
Molecular FormulaC₃₆H₃₀O₁₆
Molecular Weight718.6 g/mol
CAS Number121521-90-2
IUPAC Name(2R)-2-[(E)-3-[(2S,3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
InChI KeySNKFFCBZYFGCQN-VWUOOIFGSA-N

Physicochemical Characteristics

Salvianolic acid B exhibits distinctive physicochemical properties that influence its stability and handling requirements [4] [5]. The compound appears as a light yellow to pale yellow powder in its solid state at room temperature [6] [5]. The melting point ranges from 98-110°C, with decomposition occurring at temperatures above 149°C [5] [7] [8].

The compound demonstrates good water solubility, making it suitable for aqueous preparations [5] [8]. However, its solubility in organic solvents is limited, showing only slight solubility in dimethyl sulfoxide, ethanol, and methanol [5] [8]. The estimated logarithm of the partition coefficient (LogP) ranges from 2.14 to 3.33, indicating moderate lipophilicity [9] [5] [8].

Thermal analysis reveals that salvianolic acid B has a boiling point of 1020.3°C at 760 mmHg and a flash point of 322.1°C [9] [7]. The density of the compound is 1.6 ± 0.1 g/cm³ [9] [7]. For optimal stability, the compound requires storage at -20°C in frozen conditions, avoiding exposure to heat and light [4] [5].

PropertyValue
Physical State (20°C)Solid
AppearanceLight yellow to pale yellow powder
Melting Point98-110°C (149°C with decomposition)
Boiling Point1020.3°C at 760 mmHg
Density1.6 ± 0.1 g/cm³
Flash Point322.1 ± 27.8°C
Water SolubilitySoluble
Solubility in Organic SolventsSlightly soluble in DMSO, ethanol, methanol
LogP (estimated)2.14-3.33
Storage Temperature-20°C (frozen storage)
Stability at pH > 5Unstable in aqueous solutions

The stability profile of salvianolic acid B shows significant temperature and pH dependence [10] [11] [12]. In solid state when packaged in aluminum foil bags, the compound remains stable for six months under accelerated conditions of 40°C and 75% relative humidity [10]. In aqueous solutions, stability decreases markedly with increasing temperature, remaining stable at 4°C for 30 hours but undergoing spontaneous decomposition at 25°C [11] [12]. The compound shows enhanced stability in acidic conditions (pH 1.5-5.0) compared to neutral or alkaline environments [12].

ConditionStabilityNotes
Solid state (aluminum foil, 40°C, 75% RH)Stable for 6 monthsAccelerated storage conditions per ICH guidelines
Aqueous solution at 4°CStable for 30 hoursRecommended storage temperature
Aqueous solution at 25°CSpontaneous decompositionRoom temperature causes degradation
Aqueous solution at 37°CAccelerated decompositionBody temperature accelerates breakdown
Aqueous solution at pH 1.5-5.0Stable for 30 hoursStable in acidic conditions
Aqueous solution at neutral to alkaline pHDecreased stabilitypH-dependent degradation
Total phenolic acids solutionEnhanced stability compared to pure compoundOther phenolic compounds provide protection
Light exposureLight sensitive - avoid exposureStore in dark conditions

Stereochemistry and Isomeric Forms

Salvianolic acid B contains four stereogenic centers, with defined absolute configurations that have been established through extensive chemical correlation studies [1] [2] [3]. The compound has four defined atom stereocenters and one defined bond stereocenter, with the absolute configuration assigned as 2S, 3S for the dihydrobenzofuran ring carbons and 1R for the two other stereogenic centers [1] [4].

The specific rotation of salvianolic acid B is [α]²⁰D = +108° (c=1, methanol), indicating its optically active nature [4]. This optical activity is consistent with the presence of multiple chiral centers within the molecular structure [4]. Research has definitively established that salvianolic acid B and lithospermic acid B are identical compounds, with earlier reports of different configurational assignments for two stereocenters having been corrected [2] [3].

Stereoisomeric studies have revealed that the configuration of salvianolic acid B significantly influences its biological activity [13]. Comparative analysis of stereoisomers demonstrates that structural variations at chiral centers can substantially affect antioxidant properties, with different enantiomers showing markedly different activity profiles [13]. The compound exists in specific stereoisomeric forms rather than as racemic mixtures, distinguishing it from some related natural products [14].

PropertyValue
Number of Stereogenic Centers4
Absolute Configuration at C-22S
Absolute Configuration at C-33S
Absolute Configuration at C-8′1R
Defined Atom Stereocenter Count4
Defined Bond Stereocenter Count1
Specific Rotation [α]²⁰D108° (c=1, MeOH)
Optical ActivityOptically active
Enantiomeric RelationshipIdentical to lithospermic acid B

Spectroscopic Properties

Salvianolic acid B exhibits characteristic spectroscopic properties that enable its identification and quantitative analysis across multiple analytical platforms [15] [16] [17]. Ultraviolet absorption spectroscopy shows a maximum absorption wavelength at 287 nm when measured in methanol solution [4] [17]. This absorption maximum is characteristic of the extended conjugated system present in the molecule and serves as a primary detection wavelength for high-performance liquid chromatography analysis [17].

Mass spectrometric analysis using electrospray ionization in negative ion mode produces a characteristic molecular ion peak at m/z 717 [M-H]⁻ [16] [17]. Tandem mass spectrometry reveals specific fragmentation patterns with product ions, including transitions such as m/z 358.2 to m/z 196.9, which are utilized for selective monitoring in liquid chromatography-mass spectrometry applications [17].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for salvianolic acid B [15] [18]. Proton nuclear magnetic resonance spectra show characteristic aromatic proton signals in the range of δ 6.32-8.61 ppm, corresponding to the catechol and benzofuran moieties [19]. Carbon-13 nuclear magnetic resonance data are available in comprehensive databases, providing detailed carbon assignments for structural elucidation [1].

Infrared spectroscopy reveals distinctive absorption bands that characterize the functional groups present in salvianolic acid B [20] [21]. Key infrared peaks appear at 3393, 3371, 1613, 1050, and 1036 cm⁻¹, corresponding to phenolic hydroxyl groups and aromatic structures [21]. These spectroscopic fingerprints enable discrimination between different salvianolic acid preparations and related compounds [21].

Near-infrared spectroscopy has been successfully applied for online quality control of salvianolic acid B in industrial manufacturing processes [22]. The optimal wavelength range for quantitative analysis spans 9815-5430 cm⁻¹, with correlation coefficients exceeding 0.97 for both extracting and purifying process models [22].

Spectroscopic MethodKey Data/WavelengthsReference/Notes
UV Absorption (Maximum)287 nm (in methanol)Maximum absorption wavelength in methanol solution
Mass Spectrometry (ESI-MS)m/z 717 [M-H]⁻ (negative ion mode)Electrospray ionization in negative mode
¹H NMR (Key signals)Aromatic protons at δ 6.32-8.61 ppmCharacteristic of catechol and benzofuran moieties
¹³C NMRAvailable in PubChem databaseComprehensive carbon assignments available
Infrared Spectroscopy (Key peaks)3393, 3371, 1613, 1050, 1036 cm⁻¹Characteristic of phenolic OH and aromatic structures
Near-Infrared (NIR) Range9815-5430 cm⁻¹ (optimal range for quantification)Used for online quality control applications

XLogP3

4

Wikipedia

Salvianolic acid b

Dates

Modify: 2023-08-15

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